1H-Imidazo[1,2-A]azepine
Description
Architectural Significance of the Imidazo[1,2-a]azepine Ring System
The Imidazo[1,2-a]azepine ring system is a fused bicyclic heterocycle, characterized by the fusion of an imidazole (B134444) ring and a seven-membered azepine ring. This fusion imparts a distinct and somewhat rigid, three-dimensional conformation to the molecule. ias.ac.in The precise architecture can vary depending on the level of saturation in the azepine ring, with derivatives such as 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine being commonly studied. nih.gov The presence of multiple nitrogen atoms within this fused framework creates a unique electronic environment, influencing the molecule's reactivity, and potential as a ligand. ontosight.ai
The structural characteristics of the Imidazo[1,2-a]azepine core are pivotal in determining its chemical behavior. The imidazole portion provides a site for both electrophilic and nucleophilic attack, while the larger azepine ring offers conformational flexibility. This combination of a planar, aromatic-like imidazole fused to a non-planar, seven-membered ring results in a scaffold with significant potential for derivatization and the creation of diverse chemical libraries. nih.gov
Strategic Importance of Fused Bicyclic Nitrogen Heterocycles in Chemical Research
Fused bicyclic nitrogen heterocycles are cornerstones of modern medicinal and materials chemistry. ias.ac.in Their prevalence in a vast array of pharmaceuticals, agrochemicals, and functional materials underscores their strategic importance. nih.govopenmedicinalchemistryjournal.com These scaffolds provide a rigid framework that can be precisely decorated with various functional groups to modulate their biological activity and physicochemical properties. uni-muenchen.de
The fusion of two nitrogen-containing rings often leads to enhanced chemical stability and distinct electronic properties compared to their monocyclic counterparts. ias.ac.in This can result in improved interactions with biological targets such as enzymes and receptors. ias.ac.innih.gov Prominent examples of biologically active fused nitrogen heterocycles include imidazo[1,2-a]pyridines, which have demonstrated a wide spectrum of pharmacological activities including anti-inflammatory and antiviral properties. imist.ma The exploration of less common ring systems, such as those containing a seven-membered ring like azepine, is driven by the quest for novel chemical space and intellectual property. mdpi.com
Overview of Imidazoazepine Class within Imidazo-Fused Heterocycles
The imidazoazepine class represents a specific subset of the broader family of imidazo-fused heterocycles. While imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines are well-explored, the imidazoazepines are a comparatively less chartered territory, offering opportunities for new discoveries. imist.majst.go.jp Research into this class has revealed that these compounds can be synthesized through various multi-step organic reactions, often starting from simpler imidazole and azepine precursors or through cyclization reactions. ontosight.airesearchgate.net
Compounds belonging to the imidazoazepine class have been investigated for a range of potential applications. For instance, certain derivatives have been explored for their potential in treating neurological disorders and cancer. ontosight.ai The substitution pattern on the imidazoazepine core plays a crucial role in determining its biological activity. For example, the presence of aryl groups at specific positions can significantly influence the compound's interaction with biological targets. nih.govmdpi.com The synthesis of quaternary salts of 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines has been shown to yield compounds with notable antibacterial and antifungal properties. nih.govmdpi.com
The following table provides a summary of key research findings related to substituted imidazoazepine derivatives:
| Compound Class | Key Research Finding | Reference |
| 3-Aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine Quaternary Salts | Exhibit antibacterial and antifungal activity. | nih.govmdpi.com |
| Substituted Imidazo[1,2-a]azepines | Investigated for potential therapeutic applications in neurological disorders and cancer. | ontosight.ai |
| Imidazo[1,2-a]benzoazepines | Can be synthesized in good yields through a combination of Pd-catalyzed cross-coupling reactions and alkyne-carbonyl metathesis. | researchgate.net |
The continued exploration of the synthesis and properties of the 1H-Imidazo[1,2-a]azepine scaffold and its derivatives is poised to unlock new avenues in drug discovery and materials science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
42341-47-9 |
|---|---|
Molecular Formula |
C8H8N2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
1H-imidazo[1,2-a]azepine |
InChI |
InChI=1S/C8H8N2/c1-2-4-8-9-5-7-10(8)6-3-1/h1-7,9H |
InChI Key |
TXOJGPGCRACVGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2NC=CN2C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 1h Imidazo 1,2 a Azepine and Its Derivatives
Classical and Contemporary Approaches to Imidazo[1,2-a]azepine Ring Construction
The formation of the imidazo[1,2-a]azepine ring system can be broadly categorized into two strategic approaches: cyclocondensation reactions and multicomponent reactions. Each of these strategies offers distinct advantages in terms of precursor accessibility, reaction efficiency, and the potential for structural diversity in the final products.
Cyclocondensation Reactions
Cyclocondensation reactions represent a cornerstone in heterocyclic synthesis, involving the formation of a cyclic structure from one or more acyclic or cyclic precursors with the elimination of a small molecule, such as water or a hydrogen halide.
A direct and intuitive method for constructing the 1H-Imidazo[1,2-A]azepine system involves the condensation of pre-existing imidazole (B134444) and azepine rings or their immediate precursors. A notable example of this approach is the reaction of 1-alkyl-2-methyl-1H-imidazoles with γ-bromodypnone (4-bromo-1,3-diphenyl-2-buten-1-one). beilstein-journals.orgnih.govresearchgate.net This reaction initially proceeds in benzene (B151609) at room temperature to form quaternary azolium salts. beilstein-journals.orgnih.gov Subsequent heating of these salts in an alcoholic solution in the presence of a base, such as potassium carbonate, induces cyclization. beilstein-journals.orgnih.govresearchgate.net This crucial step leads to the formation of either 1-R-6,8-diaryl-1,5-dihydroimidazo[1,2-a]azepin-4-ium bromides or fully aromatic 1-R-6,8-diaryl-1H-imidazo[1,2-a]azepines. beilstein-journals.orgnih.gov The final product's nature is dependent on the substituents present on both the benzene rings of the dypnone (B8250878) precursor and at the N(1) position of the imidazole. beilstein-journals.orgnih.gov
Table 1: Synthesis of this compound Derivatives from Imidazole Precursors beilstein-journals.orgnih.gov
| Imidazole Precursor | Reagent | Base | Product |
|---|
While specific examples detailing the synthesis of this compound from open-chain or simpler, non-imidazole/azepine heterocyclic intermediates are not extensively documented in readily available literature, the general principles of heterocyclic synthesis allow for postulation of such pathways. These would typically involve the construction of one ring onto the other through intramolecular cyclization of a suitably functionalized intermediate. For instance, a strategy could involve an open-chain precursor containing both the imidazole and a latent seven-membered ring fragment, which could be induced to cyclize under appropriate conditions. However, specific, documented examples for the this compound system via this route are scarce.
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued for its efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. beilstein-journals.orgnih.gov
Tandem or domino reactions, where a sequence of reactions occurs in a single pot without the isolation of intermediates, represent a highly efficient synthetic strategy. In the context of MCRs, a product from an initial multicomponent reaction can be designed to undergo a subsequent intramolecular cyclization to form a desired heterocyclic scaffold. While the application of tandem MCR sequences to specifically form the this compound ring system is not widely reported, this strategy has been successfully employed for analogous structures like imidazo[1,2-a]pyridines. nih.gov For example, a Groebke–Blackburn–Bienaymé (GBB) reaction could be envisioned with a precursor that contains a tethered functionality capable of a subsequent ring-closing reaction to form the seven-membered azepine ring.
Isocyanide-based multicomponent reactions (IMCRs) are a prominent class of MCRs that are particularly effective for the synthesis of nitrogen-containing heterocycles. nih.gov The Groebke–Blackburn–Bienaymé (GBB) reaction, a variant of the Ugi reaction, is a three-component reaction involving an amidine (such as an amino-heterocycle), an aldehyde, and an isocyanide. beilstein-journals.orgnih.gov This reaction is exceptionally effective for synthesizing imidazo[1,2-x]azines. beilstein-journals.org The mechanism involves the formation of an imine from the amidine and aldehyde, which then undergoes a formal [4+1] cycloaddition with the isocyanide. beilstein-journals.org
While the GBB reaction is extensively used for the synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines, its direct application to the synthesis of this compound by employing an aminoazepine as the amidine component is not well-documented in the reviewed literature. Conceptually, the reaction of an appropriate 2-aminoazepine derivative with an aldehyde and an isocyanide under acidic catalysis would be the logical extension of this methodology to access the this compound scaffold.
Table 2: Conceptual Groebke–Blackburn–Bienaymé Reaction for this compound
| Amidine Component | Aldehyde | Isocyanide | Catalyst (Typical) | Conceptual Product |
|---|
Annulation and Cycloaddition Reactions
Annulation and cycloaddition reactions represent powerful tools for the construction of the bicyclic this compound framework, allowing for the direct formation of the seven-membered ring onto a pre-existing imidazole core.
Formal Cycloaddition Reactions (e.g., [4+3] Annulation)
Formal cycloaddition reactions, particularly [4+3] annulation, provide an efficient pathway to the seven-membered azepine ring. While specific examples for the direct synthesis of this compound via this method are not extensively documented, the analogous [4+1] cycloaddition strategy has been successfully employed in the synthesis of related fused imidazoles, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines. In a notable example, an iodine-catalyzed three-component reaction between an aryl aldehyde, 2-aminopyridine (B139424) or 2-aminopyrazine, and tert-butyl isocyanide proceeds via an in situ generated imine which then undergoes a [4+1] cycloaddition with the isocyanide to afford the corresponding fused heterocyclic systems. nih.govrsc.org This reaction highlights the potential of cycloaddition strategies in building such fused frameworks. The development of a direct [4+3] cycloaddition approach, perhaps utilizing a three-carbon synthon with an appropriate imidazole derivative, remains an area of interest for the direct and efficient construction of the this compound core.
Electrocyclization Processes (e.g., 4π- and 8π-Electrocyclizations)
Electrocyclization reactions offer a powerful and stereospecific method for ring formation. In the context of synthesizing seven-membered rings, 8π-electrocyclization is a particularly relevant process. A recent review highlights the advances in 8π electrocyclization reactions for the construction of various medium-sized rings, including aza-seven-membered heterocycles. rsc.org These reactions typically involve a conjugated system of eight π-electrons that cyclizes thermally or photochemically to form a new sigma bond, thereby constructing the seven-membered ring. While this review provides a general overview of the synthesis of aza-seven-membered rings, specific examples detailing the application of 8π-electrocyclization for the direct synthesis of the this compound ring system are yet to be prominently featured in the literature. Similarly, while 4π-electrocyclization is a well-established method for forming five-membered rings, its direct application to form the seven-membered ring of the target compound is not a conventional approach. The strategic design of a suitable acyclic precursor containing an imidazole moiety and a conjugated tetraene system could potentially enable an 8π-electrocyclization pathway to this compound derivatives.
Ring Expansion Methodologies from Smaller Heterocyclic Systems
The construction of the this compound scaffold can be achieved through the expansion of a smaller, pre-existing heterocyclic ring. This strategy often involves the reaction of a substituted imidazole with a bifunctional reagent that facilitates the formation of the seven-membered azepine ring.
A notable example of this approach involves the reaction of 1-alkyl-2-methyl-1H-imidazoles with γ-bromodypnone. This reaction initially forms quaternary azolium salts. Subsequent treatment of these salts with a base, such as potassium carbonate, in alcohol leads to cyclization and the formation of 1-R-6,8-diaryl-1H-imidazo[1,2-a]azepines. researchgate.net The outcome of this reaction, yielding either the dihydroimidazo[1,2-a]azepin-4-ium bromides or the fully aromatic 1H-imidazo[1,2-a]azepines, is dependent on the nature of the substituents on the benzene rings of the dypnone and the substituent at the N(1) position of the imidazole. researchgate.net
| Imidazole Reactant | Reagent | Product | Reference |
|---|---|---|---|
| 1-alkyl-2-methyl-1H-imidazole | γ-bromodypnone | 1-R-6,8-diaryl-1H-imidazo[1,2-a]azepine | researchgate.net |
Catalysis in Imidazo[1,2-A]azepine Synthesis
Catalysis plays a crucial role in modern organic synthesis, offering efficient, selective, and environmentally benign routes to complex molecules. Both transition metal and Lewis acid catalysis have been explored for the synthesis of imidazo-fused heterocycles, with methodologies that could be adapted for the construction of the this compound skeleton.
Lewis Acid Catalysis (e.g., Yttrium Triflate, Y(OTf)3)
Lewis acids are effective catalysts for a variety of organic transformations, including Friedel-Crafts type reactions and multicomponent reactions.
Yttrium Triflate (Y(OTf)3) Catalysis: Yttrium triflate has emerged as a powerful Lewis acid catalyst for the C3-alkylation of imidazo[1,2-a]pyridines via a three-component aza-Friedel–Crafts reaction. dntb.gov.uaresearchgate.netnih.gov This reaction, involving an imidazo[1,2-a]pyridine (B132010), an aldehyde, and an amine, proceeds under mild conditions to afford C3-substituted products in good yields. dntb.gov.uaresearchgate.netnih.gov While this methodology focuses on the functionalization of a pre-existing imidazo[1,2-a]pyridine ring rather than the construction of the azepine ring, it highlights the utility of Y(OTf)3 in activating the imidazole core towards nucleophilic attack. This suggests that a Y(OTf)3-catalyzed intramolecular reaction of an imidazole derivative bearing a suitable electrophilic side chain could be a potential strategy for the synthesis of the this compound ring system.
| Catalyst | Reaction Type | Synthesized Scaffold | Reference |
|---|---|---|---|
| Copper(I) | One-pot oxidative cyclization | Imidazo[1,2-a]pyridine | organic-chemistry.orgnih.gov |
| Rhodium(III) | C-H alkylation/amination | Benzo[c]azepine-1,3(2H)-dione | researchgate.net |
| Rhodium(II) | Cyclopropanation/1-aza-Cope rearrangement | Fused azepine derivatives | escholarship.org |
| Yttrium Triflate (Y(OTf)3) | Aza-Friedel–Crafts reaction | C3-alkylated Imidazo[1,2-a]pyridine | dntb.gov.uaresearchgate.netnih.gov |
Organocatalytic Approaches
While organocatalysis has emerged as a powerful tool in modern organic synthesis, its specific application to the construction of the this compound core is not extensively documented in the current scientific literature. Research in organocatalytic methods for related N-fused heterocycles, such as imidazo[1,2-a]pyridines, is more prevalent.
Dual Catalytic Systems (e.g., Flavin and Iodine)
Dual catalytic systems, which utilize two catalysts to promote different steps of a reaction cascade, have gained significant attention. A notable example is the coupled use of flavin and iodine in aerobic oxidative C-N bond formation. However, the application of this, or other dual catalytic systems, for the direct synthesis of the this compound ring system has not been widely reported. The development of such systems for the azepine analogue remains an area for future exploration.
Green Chemistry Principles in Imidazo[1,2-A]azepine Synthesis
The integration of green chemistry principles into the synthesis of heterocyclic compounds is a major focus of contemporary chemical research. This includes the use of alternative energy sources, environmentally benign solvents, and catalyst-free conditions to improve the sustainability of chemical processes.
Ultrasound-Assisted Syntheses
Ultrasound irradiation is a green technique known to accelerate reaction rates, improve yields, and reduce energy consumption through acoustic cavitation. While ultrasound-assisted synthesis has been successfully employed for various imidazole-based compounds, including the related imidazo[1,2-a]pyridine scaffold, specific protocols dedicated to the synthesis of this compound using this method are not prominently featured in the available literature.
Catalyst-Free and Solvent-Minimizing Conditions
Syntheses conducted under catalyst-free and solvent-minimizing (or "neat") conditions represent a significant advancement in green chemistry, often leading to reduced waste and simplified purification. Such methods, sometimes assisted by microwave irradiation or mechanical grinding (grindstone chemistry), have been developed for analogous heterocyclic systems. However, dedicated studies applying these catalyst-free and solvent-minimizing principles to the synthesis of this compound are limited.
Reactions in Aqueous Media
Water is considered the ideal green solvent due to its safety, availability, and low environmental impact. The development of synthetic routes in aqueous media is a key goal of green chemistry. While reactions in water have been reported for the synthesis of some N-fused heterocycles, the application of aqueous media for the specific synthesis of the this compound framework is an area that requires further investigation.
Stereoselective and Regioselective Synthesis
Controlling the spatial arrangement of atoms (stereoselectivity) and the site of bond formation (regioselectivity) is crucial in the synthesis of complex molecules.
Information regarding the stereoselective synthesis of the this compound core is scarce in the surveyed literature. However, aspects of regioselectivity are inherent in the classical synthetic approaches to this ring system. One of the foundational methods for constructing the imidazo[1,2-a]azepine skeleton involves the reaction of a substituted 1-alkyl-2-methyl-1H-imidazole with a γ-bromodypnone (4-bromo-1,3-diphenyl-2-buten-1-one). researchgate.netlih.lu
The key step in this synthesis is the intramolecular cyclization of an intermediate azolium salt. The regioselectivity of this process dictates the final structure of the fused heterocyclic product. The reaction proceeds via initial N-alkylation of the imidazole derivative, followed by a base-mediated cyclization. The outcome of the cyclization can lead to either the desired this compound or a dihydroimidazo[1,2-a]azepin-4-ium salt, depending on the nature of the substituents on the imidazole and the dypnone precursor. lih.lu
The reaction between 1-alkyl-2-methyl-1H-imidazoles and γ-bromodypnone yields specific 1-R-6,8-diaryl-1H-imidazo[1,2-a]azepine derivatives, highlighting the regioselective nature of the cyclization. lih.lu
Table 1: Synthesis of this compound Derivatives
| Reactant 1 | Reactant 2 | Product | Ref. |
|---|---|---|---|
| 1-alkyl-2-methyl-1H-imidazole | γ-bromodypnone | 1-R-6,8-diaryl-1H-imidazo[1,2-a]azepine | lih.lu |
Enantioselective Approaches to Chiral Imidazoazepines
The generation of chiral 1H-imidazo[1,2-a]azepines in an enantiomerically pure form is a significant challenge in synthetic chemistry. One notable approach involves the use of Lewis acids to mediate the condensation of chiral precursors.
A mild and effective method for the synthesis of enantiomerically pure imidazo[1,2-a]azepines utilizes Ytterbium triflate (Yb(OTf)₃) as a Lewis acid catalyst. This approach involves the reaction of chiral 2,2'-diaryldialdehydes with chiral 1,2-diamines. The geometric features of both the dialdehyde (B1249045) and the diamine reactants have a strong influence on the outcome of the reaction.
One specific example of this methodology is the reaction of (R)-6,6'-dimethyldiphenyl-2,2'-dialdehyde with (R,R)-1,2-diphenyl-1,2-diaminoethane in the presence of Yb(OTf)₃, which unexpectedly yields the diastereoisomerically pure adduct (R,R,R)-3 with a high chemical yield of 93%. This reaction proceeds under mild conditions, typically for 12 hours at room temperature, which is an improvement over harsher methods that may require refluxing in acetic acid for 24 hours.
Furthermore, this ytterbium-triflate-mediated reaction has been successfully applied in the kinetic resolution of racemic 2,2'-dinaphthyldialdehyde using a chiral diamine, (R,R)-1,2-diphenyl-1,2-diamminoethane, achieving an enantiomeric excess (e.e.) of up to 92%. nih.gov
| Reactants | Catalyst | Product Configuration | Yield | Enantiomeric Excess (e.e.) |
| (R)-6,6'-dimethyldiphenyl-2,2'-dialdehyde and (R,R)-1,2-diphenyl-1,2-diaminoethane | Yb(OTf)₃ | (R,R,R) | 93% | Diastereomerically pure |
| rac-2,2'-dinaphthyldialdehyde and (R,R)-1,2-diphenyl-1,2-diamminoethane | Yb(OTf)₃ | Kinetic Resolution | - | up to 92% |
Control of Regioselectivity in Ring Formation and Functionalization
The regioselectivity in the synthesis of the this compound ring system is a critical aspect that determines the final structure and substitution pattern of the molecule. The control of regioselectivity can be exerted during the ring-forming cyclization step, often influenced by the nature of the substituents on the starting materials.
Regioselectivity in Ring Formation
A key strategy for the synthesis of 1H-imidazo[1,2-a]azepines involves the reaction of γ-bromodypnone with 1-alkyl-2-methyl-1H-imidazoles. This reaction, when carried out in benzene at room temperature, initially forms quaternary azolium salts. Subsequent treatment of these salts with a base, such as potassium carbonate (K₂CO₃), in a heated alcohol solution induces cyclization. researchgate.net
The regiochemical outcome of this cyclization, leading to either 1-R-6,8-diaryl-1,5-dihydroimidazo[1,2-a]azepin-4-ium bromides or the fully aromatic 1-R-6,8-diaryl-1H-imidazo[1,2-a]azepines, is dependent on two main factors:
The nature of the substituents on the benzene rings of the γ-bromodypnone precursor.
The nature of the substituent at the N(1) position of the imidazole ring. researchgate.net
This substituent-dependent cyclization allows for a degree of control over the final structure of the imidazo[1,2-a]azepine product.
| Imidazole Precursor | Reaction Conditions | Product Type | Influencing Factors |
| 1-alkyl-2-methyl-1H-imidazoles | 1. Reaction with γ-bromodypnone in benzene at 25°C. 2. Heating in alcohol with K₂CO₃. | 1-R-6,8-diaryl-1,5-dihydroimidazo[1,2-a]azepin-4-ium bromides or 1-R-6,8-diaryl-1H-imidazo[1,2-a]azepines | Substituents on the benzene rings and the substituent at the N(1) of the imidazole. |
Regioselective Functionalization
Detailed research findings on the regioselective functionalization of the pre-formed this compound ring system are not extensively documented in the reviewed literature. While methods for the regioselective C-H functionalization of related fused imidazole systems like imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines are well-established, specific examples of such transformations on the this compound core are not provided in the available sources. stackexchange.comnih.gov The development of such methods would be a valuable addition to the synthetic chemist's toolbox for the derivatization of this heterocyclic system.
Chemical Reactivity and Functionalization of the 1h Imidazo 1,2 a Azepine Core
Electrophilic and Nucleophilic Reaction Pathways
The reactivity of the 1H-Imidazo[1,2-a]azepine system is dictated by the electronic characteristics of the fused rings. The imidazole (B134444) portion is electron-rich, and the bridgehead nitrogen atom (N-4) possesses a lone pair of electrons, making it a primary site for nucleophilic attack.
Research has demonstrated the nucleophilic character of the nitrogen atom in the imidazole ring through alkylation reactions. Specifically, the reaction of 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines with various alkylating agents leads to the formation of quaternary imidazolium salts. This reaction highlights the accessibility of the nitrogen lone pair for reaction with electrophiles.
Detailed studies on other electrophilic substitution reactions, such as halogenation or nitration on the carbocyclic positions of the imidazo[1,2-a]azepine core, are not extensively documented in the reviewed scientific literature. The precise regioselectivity of such reactions would be influenced by the interplay between the electron-donating imidazole ring and the electronic nature of the azepine portion. For related fused imidazole systems like imidazo[1,2-a]pyrazine, electrophilic attack preferentially occurs at the C-3 position of the imidazole ring, as this leads to a more stable cationic intermediate where the aromaticity of the six-membered ring is preserved stackexchange.com.
C-H Functionalization Strategies
Direct C-H functionalization is a powerful modern strategy for the efficient synthesis of complex molecules by avoiding pre-functionalized starting materials. This field is particularly well-developed for the imidazo[1,2-a]pyridine (B132010) scaffold, where numerous methods for C-H arylation, alkylation, and acylation, often at the C-3 position, have been reported nih.govresearchgate.net.
Based on the available scientific literature, specific methodologies for the direct C-H functionalization of the this compound ring system have not been extensively reported. The development of such strategies remains an area for future investigation.
While direct C-H alkylation of the carbocyclic positions is not widely described, selective alkylation at the N-1 position of the imidazole ring is a known reaction pathway. This proceeds via a nucleophilic substitution mechanism where the imidazole nitrogen acts as the nucleophile. Studies have shown that 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines react with various alkylating reagents to yield the corresponding quaternary imidazolium salts in good yields nih.gov. This N-alkylation is a key step in the derivatization of this scaffold.
Derivatization and Substitution Reactions
The primary method reported for the derivatization of the imidazo[1,2-a]azepine core is the formation of quaternary salts through N-alkylation. This reaction has been used to synthesize a series of novel 3-aryl-5H-imidazo[1,2-a]azepine quaternary salts. The reaction involves treating substituted 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines with different alkylating agents, such as phenacyl bromides, to afford the target compounds nih.gov.
The following table summarizes the synthesis of various 1-substituted-3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromides, demonstrating the scope of this derivatization method.
| Reactant (3-aryl-tetrahydro-imidazo[1,2-a]azepine) | Alkylating Reagent | Product (Quaternary Salt) | Yield (%) | Reference |
|---|---|---|---|---|
| 3-(4-Cyclohexylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine | 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethan-1-one | 1-(2-(2-(Difluoromethoxy)phenyl)-2-oxoethyl)-3-(4-cyclohexylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide | 72% | nih.gov |
| 3-(4-Cyclohexylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine | 2-Bromo-1-(4-phenoxyphenyl)ethan-1-one | 3-(4-Cyclohexylphenyl)-1-(2-(4-phenoxyphenyl)-2-oxoethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide | 85% | nih.gov |
| 3-(4-Cyclohexylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine | 2-Bromo-1-(4-fluorophenyl)ethan-1-one | 3-(4-Cyclohexylphenyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide | 81% | nih.gov |
| 3-(4-Methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 1-(2-(4-Chlorophenyl)-2-oxoethyl)-3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide | 75% | nih.gov |
Ring Opening and Rearrangement Processes
The synthesis of fused imidazo-azepine systems can involve ring-opening of precursor molecules. For example, a synthetic pathway toward tetrahydrodibenzoimidazoazepines proceeds through an SN2-type ring-opening of N-activated aziridines with 2-bromobenzylamine. This is followed by a cascade cyclization sequence to form the fused ring system nih.gov.
Furthermore, the azepine ring itself can be susceptible to rearrangement. Thermal rearrangement of 1-substituted 1H-azepines, for instance, is known to yield 6-aminofulvene derivatives through a proposed mechanism involving a disrotatory 8π-6π electrocyclization followed by a nih.govexlibrisgroup.com-sigmatropic rearrangement rsc.org. While this has been studied on simpler azepine systems, it suggests a potential pathway for rearrangement of the this compound core under thermal conditions.
Transformations of Peripheral Functional Groups
The chemical literature reviewed did not provide specific examples of transformations of functional groups already attached to the this compound core. Such transformations are crucial for late-stage functionalization in medicinal chemistry to fine-tune the properties of a lead compound. For the related imidazo[1,2-a]pyridine series, esterification of a carboxylic acid group on a peripheral phosphonopropionate moiety has been shown to significantly impact biological activity nih.gov. This highlights the importance of peripheral functional group transformations, an area that remains to be explored for the imidazo[1,2-a]azepine scaffold.
Advanced Spectroscopic and Analytical Methodologies for 1h Imidazo 1,2 a Azepine Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. A full suite of NMR experiments would be necessary to assign all proton and carbon signals and to confirm the connectivity of the 1H-Imidazo[1,2-A]azepine scaffold.
¹H NMR: The proton NMR spectrum would provide initial information on the number of distinct proton environments and their electronic surroundings. The protons on the imidazole (B134444) ring (H-2 and H-3) are expected to appear in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atoms. The protons on the seven-membered azepine ring would exhibit complex splitting patterns and chemical shifts depending on their position relative to the nitrogen atom and the degree of saturation or conjugation in the ring. For the fully unsaturated this compound, all protons would likely reside in the aromatic/olefinic region of the spectrum.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the molecule. The carbon atoms of the imidazole ring, particularly the bridgehead carbons and the C-2 and C-3 positions, would have characteristic chemical shifts. The chemical shifts of the azepine ring carbons would confirm the size of the ring and provide insight into the electronic structure of the bicyclic system.
2D NMR Techniques: Two-dimensional NMR experiments are essential for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons, which is crucial for tracing the connectivity within the azepine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of a proton's signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is indispensable for connecting molecular fragments and establishing the fusion of the imidazole and azepine rings by showing correlations from protons on one ring to carbons on the other.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are hypothetical ranges based on general principles for related heterocyclic systems.
| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Rationale |
|---|---|---|---|
| C2/H2 | 7.5 - 8.5 | 135 - 145 | Proton/carbon in an electron-deficient imidazole ring, adjacent to nitrogen. |
| C3/H3 | 7.0 - 8.0 | 110 - 120 | Proton/carbon in an electron-richer position of the imidazole ring. |
| C5/H5 | 6.0 - 7.5 | 115 - 130 | Olefinic proton/carbon in the seven-membered ring, adjacent to the ring fusion. |
| C6, C7, C8 | 5.5 - 7.0 | 120 - 140 | Olefinic protons/carbons in the main body of the azepine ring. |
| C9/H9 | 6.5 - 8.0 | 130 - 145 | Olefinic proton/carbon adjacent to the bridgehead nitrogen. |
| C9a | - | 140 - 150 | Bridgehead carbon atom at the ring junction. |
| C3a | - | 145 - 155 | Bridgehead carbon atom at the ring junction, adjacent to three nitrogens. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., LC-MS(ESI), HRMS)
Mass spectrometry is a critical technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.
LC-MS(ESI): Liquid Chromatography-Mass Spectrometry with Electrospray Ionization is a soft ionization technique that would be used to confirm the molecular weight of this compound. The compound would typically be detected as a protonated molecule [M+H]⁺. For this compound (C₈H₈N₂), the expected monoisotopic mass is 132.0688 Da, and the ESI-MS would show a prominent ion at m/z 133.0761.
HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule and its fragments. An HRMS measurement confirming the mass of the [M+H]⁺ ion to within a few parts per million (ppm) of the calculated value provides unequivocal evidence for the compound's molecular formula.
Fragmentation Analysis: By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in an MS/MS experiment), a characteristic fragmentation pattern can be obtained. The fragmentation pathways of related imidazo-fused systems often involve the cleavage of the larger ring or the loss of small neutral molecules. Analysis of these fragments helps to confirm the proposed structure. For this compound, potential fragmentation could involve the retro-Diels-Alder type cleavage of the azepine ring or the loss of molecules like HCN.
Table 2: Expected HRMS Data and Potential Fragments for this compound
| Ion | Formula | Calculated m/z | Observed m/z (Hypothetical) | Potential Fragment Origin |
|---|---|---|---|---|
| [M+H]⁺ | C₈H₉N₂⁺ | 133.0760 | 133.0762 | Protonated molecular ion |
| [M-HCN+H]⁺ | C₇H₈N⁺ | 106.0651 | 106.0650 | Loss of hydrogen cyanide from the imidazole ring |
| [M-C₂H₂N+H]⁺ | C₆H₇N⁺ | 93.0573 | 93.0575 | Cleavage and loss of an azirine fragment |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H and C=C/C=N bonds within the aromatic and olefinic systems. The absence of strong bands in the N-H stretching region (typically 3300-3500 cm⁻¹) would indicate that the N-H proton of the imidazole is not present, consistent with the fused ring structure.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic/Olefinic C-H |
| 1650 - 1500 | C=C and C=N Stretch | Fused aromatic ring system |
| 1500 - 1400 | Ring Skeletal Vibrations | Imidazole and Azepine rings |
| 900 - 650 | C-H Bend (out-of-plane) | Aromatic/Olefinic C-H |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for separating, identifying, and quantifying each component in a mixture. For the analysis of this compound, a reversed-phase HPLC method would typically be developed. This would likely involve a C18 stationary phase column and a mobile phase gradient of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an acid modifier such as formic acid to ensure good peak shape for the basic nitrogen-containing compound. The primary use of HPLC in this context is to assess the purity of the synthesized compound. A pure sample should ideally result in a single, sharp peak in the chromatogram. The retention time of this peak under specific conditions serves as an identifying characteristic.
X-ray Diffraction Crystallography for Solid-State Structure Determination
While NMR provides the definitive structure in solution, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This technique yields precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. Obtaining a suitable single crystal of this compound would allow for the absolute confirmation of its bicyclic structure, including the planarity or conformation of the seven-membered azepine ring, which can be challenging to determine conclusively by other means. The resulting crystal structure data would serve as the ultimate proof of the compound's identity and stereochemistry.
Mechanistic Investigations of 1h Imidazo 1,2 a Azepine Formation and Transformation Reactions
Kinetic Studies of Reaction Rates and Orders
Detailed kinetic studies, including the determination of reaction rates and orders for the formation of 1H-Imidazo[1,2-a]azepine, are not extensively documented in publicly available scientific literature. Such studies would typically involve monitoring the concentration of reactants and products over time under various conditions to derive a rate law, which is crucial for understanding the dependency of the reaction rate on the concentration of each reactant and for optimizing reaction conditions. The absence of this data highlights an area for future research to fully characterize the synthesis of this heterocyclic system.
Trapping and Characterization of Reactive Intermediates
The identification of transient species is a cornerstone of mechanistic elucidation. In the synthesis of this compound derivatives, a key reactive intermediate has been identified and characterized. Specifically, the reaction between γ-bromodypnone and 1-alkyl-2-methyl-1H-imidazoles at room temperature leads to the formation of stable quaternary azolium salts. lih.luresearchgate.net These salts are the product of the initial alkylation of the imidazole (B134444) ring by the halo-ketone.
These azolium salts are not transient under the initial reaction conditions and can be considered stable intermediates that are isolated before the subsequent cyclization step. The structure of this intermediate is pivotal, as it sets up the necessary geometry for the subsequent intramolecular reaction to form the seven-membered azepine ring. The cyclization is induced by heating these salts in an alcoholic solution in the presence of a base. lih.luresearchgate.net
| Reactant A | Reactant B | Identified Intermediate | Final Product Type |
|---|---|---|---|
| γ-bromodypnone | 1-alkyl-2-methyl-1H-imidazole | Quaternary azolium salt | This compound |
Isotope Labeling Experiments for Pathway Tracing
Isotope labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanistic pathways. nih.gov This involves replacing one or more atoms in a reactant with a specific isotope (e.g., replacing ¹H with ²H or ¹²C with ¹³C) and then determining the position of these isotopes in the final product. nih.gov For the this compound ring system, there are no specific studies reported in the reviewed literature that employ isotope labeling experiments to trace the formation or transformation pathways. Such experiments could, for example, confirm the intramolecular nature of the final ring-closing step by labeling specific positions on the imidazole or the γ-bromodypnone backbone and tracking their final location in the fused azepine ring.
Catalyst Design and Performance Evaluation
While complex catalytic systems are common in the synthesis of many heterocyclic compounds, the reported synthesis of 1H-Imidazo[1,2-a]azepines from quaternary azolium salts relies on a base-promoted cyclization rather than a catalyst in the traditional sense. lih.luresearchgate.net The performance of the base is critical for the efficiency of the final ring-closing step.
In the described method, potassium carbonate (K₂CO₃) is used to facilitate the cyclization of the isolated azolium salt intermediate upon heating. lih.luresearchgate.net The base is presumed to generate a carbanion or a related nucleophilic species from the intermediate, which then undergoes an intramolecular cyclization to form the azepine ring. The choice and concentration of the base, along with temperature and solvent, are critical parameters that influence the yield of the final product. The outcome of the reaction, yielding either 1,5-dihydroimidazo[1,2-a]azepin-4-ium bromides or the fully aromatic 1H-Imidazo[1,2-a]azepines, is dependent on the nature of the substituents on the benzene (B151609) rings and the N(1) atom of the imidazole precursor. lih.luresearchgate.net Systematic studies on the design of different catalysts or an evaluation of the performance of various bases for this specific transformation are not detailed in the literature.
| Intermediate | Reagent/Promoter | Solvent | Condition |
|---|---|---|---|
| Quaternary azolium salt | K₂CO₃ (Potassium carbonate) | Alcohol | Heating |
Structure Reactivity and Structure Interaction Relationship Studies of 1h Imidazo 1,2 a Azepine Scaffolds
Influence of Substituent Effects on Chemical Reactivity and Stability
Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the scaffold is expected to significantly alter its reactivity.
Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy (-OR), and amino (-NR2) groups are predicted to increase the electron density of the fused ring system. This enhancement of electron density would likely activate the scaffold towards electrophilic substitution reactions. For instance, studies on related pyridazine (B1198779) systems have shown that an increased electron-donating capacity of a ligand can influence its binding properties. nih.gov
Electron-Withdrawing Groups (EWGs): Conversely, EWGs like nitro (-NO2), cyano (-CN), and haloalkyl (-CF3) groups would decrease the electron density of the 1H-imidazo[1,2-a]azepine core. This would render the ring system less reactive towards electrophiles but more susceptible to nucleophilic attack. Quantitative descriptions of the electronic properties of various heteroaryl substituents, which can be applied theoretically to the imidazo[1,2-a]azepine system, are available and can aid in predicting these effects. nih.gov
Steric Effects: The size and spatial arrangement of substituents can impose steric hindrance, which in turn affects the accessibility of reactive sites on the scaffold.
Bulky substituents positioned near potential reaction centers can shield these sites from attacking reagents, thereby slowing down or preventing reactions. In studies of substituted pyridazines, steric bulk at certain positions was found to influence the sensitivity of analytical methods like Signal Amplification by Reversible Exchange (SABRE). nih.gov
The nature of the substituent at various positions, such as the C6 position in the related imidazo[1,2-a]pyridine (B132010) ring, has been shown to be crucial for biological activity, with both the character and size of the substituent playing a role. nih.gov For example, an electronegative spherical halogen substituent at the C6 position was found to retain activity, which decreased with increasing atomic size. nih.gov
The interplay of these electronic and steric factors is crucial in fine-tuning the chemical properties of this compound derivatives for specific applications.
Conformational Analysis and its Impact on Molecular Recognition (Theoretical)
The seven-membered azepine ring in the this compound scaffold imparts significant conformational flexibility compared to its five- or six-membered ring counterparts. This flexibility is a critical determinant of its interaction with biological macromolecules.
The specific conformation adopted by a this compound derivative will be influenced by the steric and electronic nature of its substituents. These substituents can favor certain conformations through non-covalent interactions, such as hydrogen bonds or steric repulsion, which in turn "locks" the molecule into a specific three-dimensional arrangement. This conformational preference is paramount for molecular recognition, as the shape of the molecule must be complementary to the binding site of a target protein for effective interaction. The ability of the scaffold to present its binding pharmacophores in a precise spatial orientation is thus directly linked to its conformational state.
Computational Ligand-Receptor Binding Affinity Predictions (Theoretical)
Predicting the binding affinity between a small molecule and its biological target is a cornerstone of computer-aided drug design. nih.gov For the this compound scaffold, various computational methods can be theoretically employed to estimate the binding free energy of its derivatives to specific protein targets.
One common approach is the use of scoring functions in molecular docking, which provide a rapid estimation of binding affinity. researchgate.net More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and free energy perturbation (FEP), offer more accurate predictions, albeit at a higher computational cost. plos.orgcolumbia.edu These methods calculate the free energy of binding by considering various energetic contributions, including electrostatic and van der Waals interactions, as well as solvation effects.
For instance, in studies of novel imidazo[1,2-a]pyridine hybrids, molecular docking simulations were used to predict binding affinities to human leukotriene A4 hydrolase (LTA4H), with one compound exhibiting a strong binding affinity (S score of -11.237 Kcal/mol). chemmethod.com Similarly, for novel imidazo[1,2-a]pyridine derivatives targeting oxidoreductase, a key enzyme in breast cancer, a high binding energy of -9.207 kcal/mol was calculated for one of the compounds. researchgate.net These examples highlight the potential for using such computational tools to prioritize this compound derivatives for synthesis and experimental testing.
| Compound Scaffold | Target Protein | Predicted Binding Affinity (kcal/mol) | Computational Method |
|---|---|---|---|
| Imidazo[1,2-a]pyridine Hybrid (HB7) | Human LTA4H (3U9W) | -11.237 | Molecular Docking |
| Imidazo[1,2-a]pyridine Derivative (Compound C) | Oxidoreductase (4XO7) | -9.207 | Molecular Docking |
| Imidazo[1,2-a]pyrimidine Derivative | hACE2 | -9.1 | Molecular Docking |
| Imidazo[1,2-a]pyrimidine Derivative | Spike Protein | -7.3 | Molecular Docking |
| Imidazo[2,1-b]thiazole Derivative (Compound 12) | Glypican-3 Protein | -10.30 | Molecular Docking |
Molecular Docking and Virtual Screening Methodologies for Predicting Binding Modes (Theoretical)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This methodology is instrumental in predicting the binding mode of this compound derivatives within the active site of a target protein. By understanding the binding mode, key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the stability of the ligand-receptor complex can be identified. mdpi.com
Virtual screening, which often employs molecular docking, involves the computational screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target. nih.gov This approach can be applied to libraries containing the this compound scaffold to rapidly identify potential hit compounds for a variety of biological targets. For example, a collaborative virtual screening effort was successfully used to explore an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis, demonstrating the power of this technique in expanding the chemical space around a core scaffold. nih.gov
The process of molecular docking and virtual screening for this compound derivatives would theoretically involve:
Preparation of the 3D structure of the target protein.
Generation of a library of 3D conformers for the this compound derivatives.
Docking of the ligand library into the active site of the protein using a suitable docking algorithm.
Scoring and ranking of the docked poses based on their predicted binding affinities.
Visual inspection and analysis of the top-ranked compounds to assess their binding modes and interactions.
In Silico Approaches to Understand Molecular Interactions and Scaffolding Potential
A variety of in silico approaches can be integrated to provide a holistic understanding of the molecular interactions of the this compound scaffold and to evaluate its potential as a versatile chemical scaffold in drug discovery. The imidazo[1,2-a]pyridine scaffold is recognized as a "drug prejudice" scaffold due to its wide range of biological activities, suggesting that related fused systems like this compound also hold significant therapeutic promise. nih.gov
Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) of this compound derivatives. nih.govnih.gov This information provides insights into the molecule's reactivity and the nature of its interactions with other molecules.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time, providing information on the stability of the binding mode and the flexibility of both the ligand and the protein.
ADMET Prediction: In silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) prediction tools can be used to assess the drug-like properties of this compound derivatives at an early stage of the drug discovery process. nih.govnih.gov
By combining these computational methods, a comprehensive theoretical profile of the this compound scaffold can be constructed, guiding the design and synthesis of new derivatives with desired biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
